2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a complex organic compound that belongs to the class of non-proteinogenic L-α-amino acids . It is characterized by the presence of a benzoic acid moiety linked to a pyrimidone ring, which is further substituted with an amino acid side chain. This compound exhibits unique chemical properties due to its structural features, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with pyrimidone intermediates under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: N-bromosuccinimide (NBS), halogens
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzoic acid derivatives .
Scientific Research Applications
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, participating in proton transfer reactions . It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler compound with similar acidic properties but lacking the pyrimidone ring and amino acid side chain.
Salicylic Acid: Contains a hydroxyl group on the benzene ring, used for its anti-inflammatory properties.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid with acetylation, widely used as an analgesic and anti-inflammatory agent.
Uniqueness
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is unique due to its complex structure, which combines features of benzoic acid, pyrimidone, and amino acids. This structural complexity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17N3O6 |
---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C15H17N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-4,11H,5-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 |
InChI Key |
FEMZKVALIZOYHM-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.